
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)acetamide hydrochloride
説明
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)acetamide hydrochloride, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an important ion channel that regulates the flow of chloride ions across cell membranes, and its dysfunction is associated with the development of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been widely used as a tool compound in scientific research to investigate the role of CFTR in normal physiology and disease, and to develop new therapeutic strategies for CF.
作用機序
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)acetamide hydrochloride acts as a specific inhibitor of CFTR by binding to a site on the protein that is distinct from the ATP-binding site. It blocks the opening of the CFTR channel and prevents the flow of chloride ions across the cell membrane. The mechanism of action of this compound has been studied in detail using biochemical and biophysical techniques, and several structural studies have provided insights into the binding mode of the compound to CFTR.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in different cell types and tissues. In epithelial cells, it inhibits CFTR-mediated chloride secretion and reduces the volume and pH of secreted fluids. In the liver and gallbladder, it blocks CFTR-dependent bicarbonate secretion and reduces the pH of bile. This compound has also been shown to inhibit CFTR-dependent sweat secretion and sperm motility, and to modulate insulin secretion in pancreatic beta cells.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)acetamide hydrochloride has several advantages for use in lab experiments. It is a highly selective inhibitor of CFTR and does not affect other ion channels or transporters. It is also a reversible inhibitor, which allows for the study of CFTR function under different conditions. However, this compound has some limitations as a tool compound. It has a relatively short half-life and can be rapidly metabolized in vivo, which may affect its efficacy and specificity. It also has some off-target effects at high concentrations, which need to be carefully controlled in experimental settings.
将来の方向性
For research with N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)acetamide hydrochloride include the development of more potent and specific inhibitors of CFTR, the investigation of the role of CFTR in other physiological processes, and the translation of CFTR-targeted therapies to the clinic. Other potential applications of this compound include the study of ion channel pharmacology and the development of new drug screening assays.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)acetamide hydrochloride has been extensively used in scientific research to study the function and regulation of CFTR in various cell types and tissues. It has been shown to inhibit CFTR-mediated chloride secretion in epithelial cells from the airways, intestine, and pancreas, and to block CFTR-dependent bicarbonate secretion in the liver and gallbladder. This compound has also been used to investigate the role of CFTR in other physiological processes, such as sweat gland function, sperm motility, and insulin secretion.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2.ClH/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11;/h1-7H,8H2,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIOMLSOQYQJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(4-fluorophenoxy)-N-methylpropan-1-amine](/img/structure/B4021661.png)
![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021669.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4021675.png)
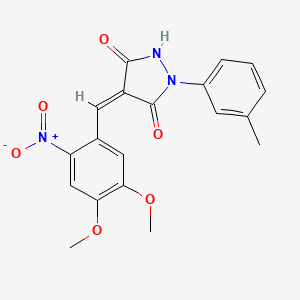
![2-(4-fluorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4021693.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021694.png)
![1-[(2-fluorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4021702.png)
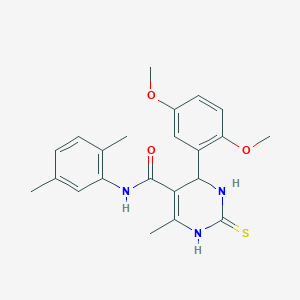

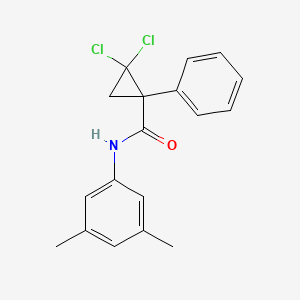
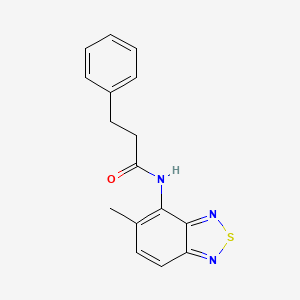
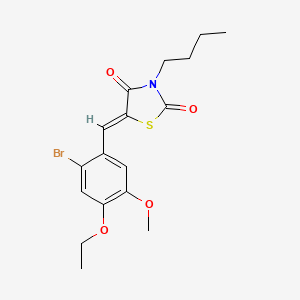
![2-[(4-amino-6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4021741.png)